2-Isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide
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Overview
Description
Preparation Methods
The synthesis of ACP-103 involves several steps. One common method includes the reaction of 4-fluorobenzylamine with N-methyl-4-piperidone in the presence of borohydride . This reaction yields the intermediate compound, which is then further processed to obtain ACP-103. Industrial production methods typically involve optimizing these reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
ACP-103 undergoes various chemical reactions, including:
Oxidation: ACP-103 can be oxidized under specific conditions to form different oxidation products.
Reduction: The compound can also undergo reduction reactions, particularly in the presence of reducing agents like borohydride.
Substitution: ACP-103 can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
ACP-103 has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in studies involving serotonin receptors.
Biology: ACP-103 is utilized in research to understand the role of serotonin receptors in various biological processes.
Medicine: The compound has shown promise in treating neuropsychiatric disorders, particularly schizophrenia and Parkinson’s disease
Industry: ACP-103 is being explored for its potential use in developing new therapeutic agents.
Mechanism of Action
ACP-103 exerts its effects by acting as an inverse agonist at the serotonin 5-HT2A receptor. This means that it binds to the receptor and induces a response opposite to that of an agonist. By blocking the activity of this receptor, ACP-103 can modulate the release of neurotransmitters and alleviate symptoms associated with neuropsychiatric disorders .
Comparison with Similar Compounds
ACP-103 is unique in its high selectivity for the serotonin 5-HT2A receptor. Similar compounds include:
M100907: Another 5-HT2A receptor antagonist, but with different pharmacokinetic properties.
SR46349-B: A compound with both 5-HT2A and 5-HT2C receptor antagonism, used in similar research contexts
These compounds share some similarities with ACP-103 but differ in their receptor selectivity and pharmacological profiles, highlighting the uniqueness of ACP-103 in its therapeutic potential .
Properties
CAS No. |
118243-28-0 |
---|---|
Molecular Formula |
C20H27N3OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
2-(2-isothiocyanatophenyl)-N-methyl-N-[(1S,2S)-2-pyrrolidin-1-ylcyclohexyl]acetamide |
InChI |
InChI=1S/C20H27N3OS/c1-22(18-10-4-5-11-19(18)23-12-6-7-13-23)20(24)14-16-8-2-3-9-17(16)21-15-25/h2-3,8-9,18-19H,4-7,10-14H2,1H3/t18-,19-/m0/s1 |
InChI Key |
DVQHPFMHNHWLJF-UHFFFAOYSA-N |
SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S |
Isomeric SMILES |
CN([C@H]1CCCC[C@@H]1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC=CC=C3N=C=S |
Synonyms |
2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, (1R)-trans-isomer 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, HBr(-)-isomer 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (+)-isomer 2-isothiocyanato-N-methyl-N-(2-(1-pyrrolidinyl)cyclohexyl)benzeneacetamide, hydrochloride, (-)-isomer ICMPCB |
Origin of Product |
United States |
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